molecular formula C22H18FN3O3S2 B2456032 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide CAS No. 1260932-48-6

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide

Cat. No.: B2456032
CAS No.: 1260932-48-6
M. Wt: 455.52
InChI Key: IAKXGSGLWSYWEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide is a synthetic small molecule with a molecular formula of C22H18FN3O3S2 and a molecular weight of 455.5 . This compound is part of the thieno[3,2-d]pyrimidine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery research. Thienopyrimidine derivatives are frequently investigated for their potential as kinase inhibitors and modulators of various biological pathways, making them valuable tools for probing enzyme function and cellular signaling. The structure features a 2-fluorophenyl substituent and a 4-methoxybenzylacetamide group, connected via a sulfanyl linker to the core heterocycle, offering potential for structure-activity relationship (SAR) studies. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability for their specific applications.

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-29-15-8-6-14(7-9-15)12-24-19(27)13-31-22-25-17-10-11-30-20(17)21(28)26(22)18-5-3-2-4-16(18)23/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKXGSGLWSYWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide is a synthetic derivative exhibiting notable biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H20FN3O2S2
  • Molecular Weight : 453.55 g/mol
  • CAS Number : Not explicitly listed in the sources but related compounds have been cataloged under similar identifiers.

The compound features a complex thieno[3,2-d]pyrimidine core, which is significant for its biological activity. The presence of a fluorophenyl group and a methoxybenzyl moiety enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds related to thieno[3,2-d]pyrimidines exhibit significant antimicrobial activity. Specifically, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains. The mechanism is believed to involve the inhibition of essential enzymes or pathways critical for microbial survival and proliferation.

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anticancer properties. The compound's structure allows it to interact with key cellular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving oxidative stress and DNA damage .

The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide synthesis or metabolic pathways critical for cell growth.
  • Receptor Interaction : It could potentially bind to receptors implicated in cell signaling pathways that regulate proliferation and apoptosis.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
N-(4-chlorophenethyl)-2-{[4-oxo-3-(phenylethyl)-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamideC24H22ClN3O2S2Contains a chlorophenethyl group; higher molecular weight
N-(2-chloro-4-fluorophenyl)-2-{(3-methyl-thieno[3,2-d]pyrimidin)}acetamideC22H17ClFN3O2SFeatures a chloro substituent; different substituents on the thienopyrimidine core
6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-thieno[2,3-d]pyrimidinesC12H10N4SIncorporates a benzimidazole ring; distinct biological activities

This table highlights the uniqueness of our compound compared to other thieno[3,2-d]pyrimidine derivatives.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted on related thieno[3,2-d]pyrimidine compounds demonstrated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to assess efficacy.
  • Cytotoxicity Assay : Another investigation focused on the cytotoxic effects of similar compounds on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that these compounds could reduce cell viability significantly at micromolar concentrations.

Q & A

Basic Question: What are the optimal synthetic routes for synthesizing this compound with high purity?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and sulfanyl group introduction. Key steps include:

  • Step 1: Formation of the thieno[3,2-d]pyrimidinone core via cyclization of substituted thioureas with α,β-unsaturated carbonyl compounds under acidic conditions .
  • Step 2: Sulfanyl group introduction using potassium carbonate as a base in polar aprotic solvents (e.g., DMF) to facilitate thiolate anion formation .
  • Step 3: Final coupling with N-(4-methoxybenzyl)acetamide via amide bond formation, optimized using coupling agents like EDCI/HOBt .
    Critical Factors: Reaction temperature (60–80°C), solvent choice (DMF for solubility), and purification via HPLC or column chromatography to achieve >95% purity .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

Methodological Answer:

  • Core Modifications: Systematically vary substituents on the 2-fluorophenyl and 4-methoxybenzyl groups to assess impact on target binding. For example, replace fluorine with chloro or methyl groups to probe electronic effects .
  • Functional Group Replacement: Substitute the sulfanyl linker with oxygen or amine groups to study steric and electronic influences on potency .
  • Biological Assays: Use in vitro enzyme inhibition assays (e.g., kinase profiling) and cell-based models (e.g., cancer cell lines) to correlate structural changes with activity. Parallel molecular docking studies (e.g., AutoDock Vina) can predict binding modes to targets like CXCR3 chemokine receptors .

Advanced Question: How can researchers resolve contradictions in reported biological activity data between structural analogs?

Methodological Answer:

  • Control for Purity: Ensure analogs are ≥95% pure (via HPLC) to exclude impurities as confounding factors .
  • Standardize Assay Conditions: Use identical cell lines, incubation times, and concentration ranges. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Meta-Analysis: Compare data across studies using tools like Prism to identify outliers. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .

Basic Question: What analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR to verify aromatic proton environments and confirm substituent positions (e.g., 2-fluorophenyl vs. 3-fluorophenyl isomers) .
  • Mass Spectrometry: High-resolution MS (HRMS) to validate molecular formula (e.g., C23H19FN3O3S2) and detect synthetic byproducts .
  • X-ray Crystallography: Use SHELXL for single-crystal refinement to resolve ambiguous stereochemistry or regioselectivity issues .

Advanced Question: How can reaction conditions be optimized to enhance regioselectivity during sulfanyl group introduction?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to favor thiolate anion formation. DMF enhances nucleophilicity, improving regioselectivity at the 2-position of the pyrimidine ring .
  • Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction rates in biphasic systems .
  • Temperature Gradients: Perform reactions at 0°C to 80°C to identify conditions minimizing side products (e.g., over-substitution).

Advanced Question: What computational strategies are effective in predicting the compound’s binding modes to therapeutic targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns trajectories (using GROMACS) to assess stability of binding poses .
  • Free Energy Perturbation (FEP): Calculate binding free energy differences for analogs with modified substituents (e.g., methoxy vs. ethoxy groups) .
  • Pharmacophore Modeling: Generate 3D pharmacophores (e.g., using Schrödinger) to identify critical interaction points (e.g., hydrogen bonds with kinase active sites) .

Basic Question: Which solvents and catalysts improve yield in the final amide coupling step?

Methodological Answer:

  • Solvents: Dichloromethane (DCM) or acetonitrile for better reagent solubility, avoiding protic solvents that may hydrolyze intermediates .
  • Catalysts: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) to suppress racemization and enhance coupling efficiency .
  • Yield Optimization: Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and isolate product via recrystallization from ethanol/water .

Advanced Question: How can SHELX software be applied to resolve crystallographic ambiguities in this compound?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution data .
  • Structure Refinement: Apply SHELXL for least-squares refinement, adjusting parameters like thermal displacement (Uiso) and occupancy for disordered atoms .
  • Validation: Check CIF files with PLATON to detect twinning or missed symmetry operations, critical for compounds with flexible side chains .

Advanced Question: How should researchers design experiments to assess metabolic stability in preclinical models?

Methodological Answer:

  • In Vitro Assays: Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t1/2) using nonlinear regression .
  • Cytochrome P450 Inhibition: Screen against CYP3A4 and CYP2D6 isoforms to identify metabolic liabilities .
  • In Vivo Correlation: Administer the compound to rodent models and analyze plasma pharmacokinetics (Cmax, AUC) to validate in vitro findings .

Advanced Question: How can researchers statistically analyze data from multi-step synthesis to ensure reproducibility?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design (e.g., 2^k) to test variables (temperature, solvent ratio) and identify significant factors affecting yield .
  • Statistical Tools: Apply ANOVA (via Minitab or R) to compare batch-to-batch variability. Acceptable RSD for yield should be <5% .
  • Robustness Testing: Repeat critical steps (e.g., cyclization) under "worst-case" conditions (e.g., ±5°C from optimal temperature) to validate process resilience .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.